2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
Overview
Description
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It has the molecular formula C7H5BF2O4 .
Synthesis Analysis
The synthesis of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid involves the use of raw materials like 5-Bromo-2,2-difluorobenzodioxole and Triisopropyl borate .Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid can be represented by the SMILES string OB(O)c1ccc2OC(F)(F)Oc2c1 .Scientific Research Applications
Boronic acids and their derivatives, including 2,2-difluoro-benzo[1,3]dioxole-5-boronic acid, play a pivotal role in various fields of scientific research. These compounds have been extensively studied for their unique chemical properties, which make them valuable for applications ranging from material science to medicinal chemistry. This discussion highlights the diverse scientific research applications of 2,2-difluoro-benzo[1,3]dioxole-5-boronic acid and related compounds, excluding information related to drug use, dosage, and side effects.
Applications in Organic Optoelectronics
Boron-dipyrrin-based materials, closely related to boronic acids, have been recognized for their applications in organic optoelectronics, specifically in organic light-emitting diodes (OLEDs). These compounds are integral in the development of 'metal-free' infrared emitters, contributing significantly to the advancement of OLED technology. The incorporation of boronic acid derivatives into OLEDs has opened new avenues for the creation of efficient, tunable, and environmentally friendly optoelectronic devices (Squeo & Pasini, 2020).
Therapeutic Applications and Medicinal Chemistry
Benzoxaborole derivatives, another class of compounds closely related to boronic acids, have found extensive applications in medicinal chemistry. These compounds have been instrumental in the discovery of new classes of antibacterial, antifungal, antiprotozoal, and antiviral agents. Their unique mechanism of action, attributed to the electron-deficient nature of the boron atom, makes benzoxaboroles promising candidates for drug development. The versatility and drug-like properties of benzoxaboroles highlight their significance in the pharmaceutical industry (Nocentini, Supuran, & Winum, 2018).
Electrochemical Biosensors
The development of electrochemical biosensors has been significantly enhanced by the use of ferroceneboronic acid and its derivatives. These compounds combine a boronic acid moiety with an electrochemically active part, enabling the selective detection of sugars, glycated hemoglobin, and fluoride ions. Ferroceneboronic acid-based sensors offer a non-enzymatic approach to glucose sensing and have potential applications in monitoring blood glucose levels and detecting other biomolecules (Wang, Takahashi, Du, & Anzai, 2014).
Environmental Remediation
Boronic acids and their derivatives have been explored for their potential in environmental remediation, particularly in the removal of boron from seawater in desalination processes. The ability of boronic acid-functionalized reverse osmosis membranes to selectively remove boron highlights their importance in ensuring the safety of drinking water obtained from seawater desalination (Tu, Nghiem, & Chivas, 2010).
Safety And Hazards
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-7(10)13-5-2-1-4(8(11)12)3-6(5)14-7/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTIPUIRDXSIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(O2)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590183 | |
Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid | |
CAS RN |
190903-71-0 | |
Record name | B-(2,2-Difluoro-1,3-benzodioxol-5-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190903-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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